molecular formula C23H29Cl2N3O3 B12705625 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride CAS No. 120260-37-9

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride

Cat. No.: B12705625
CAS No.: 120260-37-9
M. Wt: 466.4 g/mol
InChI Key: DEJPBKHHALPIJE-UHFFFAOYSA-N
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Description

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including imidazo, pyridine, and phenyl rings, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the ethanol and phenyl groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance efficiency and reduce reaction times. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-c]pyridines and related heterocyclic compounds. Examples include:

  • Imidazo[1,2-a]pyridines
  • Imidazo[4,5-b]pyridines
  • Pyrido[2,3-d]pyrimidines

Uniqueness

What sets 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride apart is its unique combination of functional groups and structural features

Properties

CAS No.

120260-37-9

Molecular Formula

C23H29Cl2N3O3

Molecular Weight

466.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-1-phenylethanol;dihydrochloride

InChI

InChI=1S/C23H27N3O3.2ClH/c1-25-19-11-12-26(15-20(27)16-7-5-4-6-8-16)14-18(19)24-23(25)17-9-10-21(28-2)22(13-17)29-3;;/h4-10,13,20,27H,11-12,14-15H2,1-3H3;2*1H

InChI Key

DEJPBKHHALPIJE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CN(CC2)CC(C3=CC=CC=C3)O)N=C1C4=CC(=C(C=C4)OC)OC.Cl.Cl

Origin of Product

United States

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